Semialactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

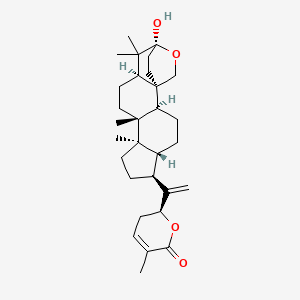

The synthesis of semialactones involves complex chemical processes. A notable example is the isolation of new dammarane triterpenes, including semialactone, from the stem bark of Rhus javanica. These compounds were synthesized and their structures were elucidated using 2D-NMR analysis, showcasing the intricate methods involved in semialactone synthesis (Lee et al., 2001).

科学的研究の応用

Semialactone is identified as one of the new dammarane triterpenes isolated from the stem bark of Rhus javanica. The structure of semialactone, along with other triterpenes like isofouquierone peroxide and fouquierone, was elucidated using 2D-NMR analysis. This research contributes to the understanding of the chemical composition of Rhus javanica and the potential applications of its compounds in various fields (Lee, Oh, Ahn, & Lee, 2001).

In another study, the same team of researchers provided further insights into the structure of semialactone. This work reinforces the importance of detailed chemical analysis for the potential development of new pharmaceuticals or other applications (Lee, Oh, Ahn, & Lee, 2001).

Beyond these studies specifically focusing on Semialactone, other research areas such as educational studies, geodynamic investigations, the development of novel materials, and scientific inquiry methods are also mentioned, but they do not directly relate to the specific applications of Semialactone.

作用機序

Target of Action

Semialactone is a triterpene compound . Triterpenes are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units They are widespread in nature and are commonly found in a variety of organisms.

Result of Action

Semialactone is one of the dammarane triterpenes that have been isolated from the stem bark of Rhus javanica

Safety and Hazards

Semialactone should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZYIRHZHRDGC-GJHSOGOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)C(=C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the biological activity of semialactone?

A1: Semialactone, a dammarane triterpene, has been shown to exhibit inhibitory activity against human acyl-CoA:cholesterol acyltransferase (hACAT). [] This enzyme plays a crucial role in the synthesis and storage of cholesterol esters. []

Q2: What is the source of semialactone?

A2: Semialactone has been isolated from the stem bark of Rhus javanica [] and the branches of Rhus chinensis. []

Q3: How potent is semialactone as an hACAT inhibitor?

A3: Studies demonstrated that semialactone inhibits both human ACAT1 and ACAT2. The IC50 values for human ACAT1 and ACAT2 were 79.1 μM and 76.9 μM, respectively. []

Q4: What is the structural characterization of semialactone?

A4: While the provided abstracts don't detail the spectroscopic data, they mention that the structure of semialactone was elucidated using 2D-NMR analysis, including HMQC, 1H-1H COSY, and HMBC. [] For a comprehensive understanding of its structural characterization, referring to the full research articles is recommended.

Q5: Are there any ongoing studies on semialactone's therapeutic potential?

A5: While the provided abstracts highlight semialactone's hACAT inhibitory activity, further research is needed to fully explore its therapeutic potential for conditions like hypercholesterolemia or atherosclerosis. [] Investigating its mechanism of action, efficacy in preclinical models, and potential side effects will be crucial for future development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。